9-methyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
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Overview
Description
9-methyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione, commonly known as CPMT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPMT has been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.
Scientific Research Applications
Synthetic Methods
Chromeno[2,3-d]pyrimidine derivatives, such as the ones , are synthesized using various methods . These methods are divided into different chapters based on the type of reaction . The functionally substituted chromene moiety is often considered a crucial structural element in both naturally occurring and biologically active compounds .
Biological Activity
These compounds have shown potential biological activity and adaptability as synthons in chemical synthesis . They have been used in the production of heterocycles with a pyrimidine component, particularly chromeno[2,3-d]pyrimidine derivatives .
Anticancer Applications
Some of these compounds have been evaluated for their in vitro antitumor activity against various human cancer cell lines . They have been tested against breast adenocarcinoma (MCF-7), human colon carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and lung carcinoma (A549) at various concentrations .
Green Chemistry
A novel four-fused ring heterocyclic system has been synthesized via three-component reactions of [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one, aromatic aldehyde, and 1,3-cyclohexanediones . This method uses acidic ionic liquid catalysts in ethylene glycol, highlighting its potential in green chemistry .
Neurological Disease Treatment
Compounds with a 4H-chromene derivative, like the ones , are of particular importance in the treatment of neurological diseases including Parkinson’s disease, Alzheimer’s disease, and Down’s syndrome .
Antibacterial and Antifungal Applications
These compounds have shown significant antibacterial and antifungal activities . They have attracted a lot of attention due to their biological and medicinal activities .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit good mtor kinase inhibitory activity .
Mode of Action
It is suggested that similar compounds inhibit the mtor kinase, thereby affecting cell proliferation .
Biochemical Pathways
Inhibition of mtor kinase can affect several cellular processes, including cell growth, cell proliferation, protein synthesis, and autophagy .
Result of Action
Similar compounds have been found to exhibit antitumor activity .
properties
IUPAC Name |
9-methyl-2-phenyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c1-11-6-5-9-13-10-14-17(21-15(11)13)19-16(20-18(14)22)12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWZUPDURLZFQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)NC(=NC3=S)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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